Molecular‑Weight Differentiation vs. the Non‑Hydroxylated 4‑Pyridyl Analogue
The target compound (C₇H₉N₃O, MW 151.17) possesses a molecular weight that is 16 g mol⁻¹ higher than the direct non‑hydroxylated analogue 2‑pyridin‑4‑ylethanimidamide (C₇H₉N₃, MW 135.17) [1]. This increase corresponds to the insertion of a single oxygen atom, which fundamentally alters the hydrogen‑bonding and metal‑coordination capabilities of the scaffold.
| Evidence Dimension | Molecular weight (g mol⁻¹) and molecular formula |
|---|---|
| Target Compound Data | 151.17 (C₇H₉N₃O) |
| Comparator Or Baseline | 2-pyridin-4-ylethanimidamide: 135.17 (C₇H₉N₃) |
| Quantified Difference | ΔMW = +16 g mol⁻¹; addition of one oxygen atom |
| Conditions | Atomic‑mass calculation (standard isotopic composition) |
Why This Matters
Procurement decisions that require the N‑oxide/hydroxyamidine pharmacophore must avoid the lower‑molecular‑weight non‑hydroxylated analogue, as it cannot engage metal‑dependent or hydrogen‑bond‑mediated targets.
- [1] Molbase. 2-(Pyridin-4-yl)ethanimidamide (CAS 885953-93-5) – Molecular Information. https://qiye.molbase.cn/ (accessed 2026‑05‑02). View Source
